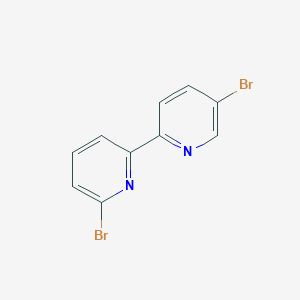

5,6'-Dibromo-2,2'-bipyridine

Description

Properties

Molecular Formula |

C10H6Br2N2 |

|---|---|

Molecular Weight |

313.98 g/mol |

IUPAC Name |

2-bromo-6-(5-bromopyridin-2-yl)pyridine |

InChI |

InChI=1S/C10H6Br2N2/c11-7-4-5-8(13-6-7)9-2-1-3-10(12)14-9/h1-6H |

InChI Key |

UPKXDHCYMFFDOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=NC=C(C=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,6 Dibromo 2,2 Bipyridine and Its Congeners

Regioselective Bromination Strategies for 2,2'-Bipyridine (B1663995) Precursors

The introduction of bromine atoms onto the 2,2'-bipyridine scaffold with high regioselectivity is a key challenge that has been addressed through several synthetic approaches.

Direct Halogenation Approaches (e.g., vapor-phase bromination of 2,2'-bipyridine)

Direct bromination of 2,2'-bipyridine presents a straightforward route to brominated derivatives. However, these methods can be harsh and may result in a mixture of products. acs.org One of the earliest methods involves the direct bromination of 2,2'-bipyridine hydrobromide salts using a stream of bromine gas. acs.org While effective to some extent, this procedure is often difficult to control. acs.org

A more scalable and reliable method for the synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) involves the reaction of 2,2'-bipyridine dihydrobromide with bromine within a steel bomb reaction vessel. nih.govresearchgate.netspringernature.com This process, although requiring specialized equipment, allows for the production of tens of grams of the desired product. nih.govresearchgate.net The reaction typically takes 3 days to complete and is followed by an 8-hour workup to isolate and purify the final product. nih.govresearchgate.netspringernature.com While the primary product is the 5,5'-disubstituted derivative, 5-bromo-2,2'-bipyridine (B93308) is also formed as a minor product. nih.gov

Vapor-phase bromination has also been explored for heterocyclic compounds. For instance, the vapor-phase bromination of quinoline (B57606) at high temperatures (450-500°C) has been shown to yield 2-bromoquinoline. researchgate.net This suggests that high-temperature, gas-phase reactions could be a potential, albeit aggressive, strategy for the functionalization of bipyridine systems.

Electrophilic Substitution Pathways for Bipyridine Derivatives

The 2,2'-bipyridine core is generally resistant to electrophilic substitution reactions due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the pyridine (B92270) rings. researchgate.net Despite this, electrophilic bromination can be achieved under specific conditions.

N-Bromosuccinimide (NBS) is a common reagent used for electrophilic aromatic bromination. nih.gov The reaction mechanism for electrophilic aromatic substitution typically involves the generation of a strong electrophile, which then attacks the aromatic ring to form a Wheland intermediate. lumenlearning.com This intermediate then loses a proton to restore aromaticity. lumenlearning.com In the case of bipyridines, the reaction conditions need to be carefully controlled to overcome the inherent lack of reactivity.

Cross-Coupling Methodologies for Bipyridine Scaffold Construction

Cross-coupling reactions are powerful tools for the construction of the bipyridine scaffold and for the introduction of various substituents onto pre-functionalized bipyridine cores.

Stille Coupling Protocols for Dibrominated Bipyridines

The Stille coupling reaction is a versatile and widely used method for the synthesis of functionalized 2,2'-bipyridines, including dibrominated derivatives. researchgate.netacs.org This palladium-catalyzed reaction involves the coupling of an organotin compound with an organohalide. orgsyn.org

For the synthesis of 5-bromo-2,2'-bipyridine and its derivatives, 2,5-dibromopyridine (B19318) can be coupled with a 2-trimethylstannylpyridine. acs.orgacs.org Similarly, the selective stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine can be achieved through consecutive Stille couplings. nih.gov These reactions typically offer good yields, ranging from 70% to 90%. acs.orgacs.org A general challenge with Stille coupling is that the reactions often require refluxing in toluene (B28343) for extended periods, and the tin reagents used are toxic. orgsyn.org

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| 2,5-Dibromopyridine | 2-Trimethylstannylpyridine | 5-Bromo-2,2'-bipyridine | 70-90 |

| 2,5-Dibromopyridine | 5-Alkyl-2-trimethylstannylpyridine | 5-Bromo-5'-alkyl-2,2'-bipyridine | 70-90 |

Reductive Symmetric Coupling Reactions for Dimerization

Reductive symmetric coupling provides an alternative route to symmetrical bipyridines. 5,5'-Dibromo-2,2'-bipyridine can be synthesized through the reductive symmetric coupling of 2,5-dibromopyridine using hexa-n-butyldistannane. acs.orgresearchgate.netacs.org This method has been reported to provide the desired product in yields ranging from 70% to 90%. acs.orgacs.org An improved reductive symmetric coupling procedure has also been developed for the synthesis of 2,2'-bipyrimidine (B1330215) from 2-chloropyrimidine, achieving an 80% yield. acs.orgacs.orgresearchgate.net More recent advancements have focused on the palladium-catalyzed dehydrogenative dimerization of unfunctionalized pyridines to form 2,2'-bipyridyls. nih.gov

| Starting Material | Coupling Reagent | Product | Yield (%) |

| 2,5-Dibromopyridine | Hexa-n-butyldistannane | 5,5'-Dibromo-2,2'-bipyridine | 70-90 |

| 2-Chloropyrimidine | Not specified | 2,2'-Bipyrimidine | 80 |

Suzuki Coupling and its Variants for Aryl/Alkyl-Substituted Bipyridines

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.org It is particularly useful for synthesizing aryl- and alkyl-substituted bipyridines. researchgate.net The reaction typically involves the coupling of a pyridyl boronic acid or its ester with a bromopyridine derivative in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net

While highly effective, a common issue in the Suzuki coupling of pyridine derivatives is the potential for the bipyridine product to coordinate with the metal center of the catalyst, leading to decreased catalytic activity and lower yields. researchgate.net To counteract this, the addition of a co-catalyst like copper(I) iodide (CuI) has been shown to improve the yield of 2,2'-bipyridine. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Pyridylboronic acid | Bromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | Substituted Bipyridine |

| 3-Pyridine boronic pinacol (B44631) ester | Pyridyl halide | Not specified | Substituted Bipyridine |

Sonogashira Cross-Coupling for Alkynyl-Substituted Derivatives

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com This reaction is particularly valuable for the synthesis of alkynyl-substituted bipyridines from precursors like 5,6'-Dibromo-2,2'-bipyridine. The process typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt, in the presence of a base. wikipedia.orgyoutube.com

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, the palladium(0) catalyst undergoes oxidative addition with the aryl halide (the dibromo-bipyridine). Simultaneously, in the copper cycle, the copper(I) salt reacts with the terminal alkyne and a base (commonly an amine like triethylamine) to form a copper acetylide intermediate. youtube.com This copper acetylide then acts as the nucleophile, transferring the alkynyl group to the palladium complex in a transmetalation step. The cycle concludes with reductive elimination, which releases the final alkynyl-substituted bipyridine product and regenerates the palladium(0) catalyst. youtube.com

The Sonogashira reaction is noted for its mild reaction conditions, often proceeding at room temperature, which contributes to its broad applicability in the synthesis of complex molecules. wikipedia.org The choice of catalyst can be critical; while Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, N-heterocyclic carbene (NHC) palladium complexes have also been shown to be effective. libretexts.org The reaction's utility extends to various halogenated pyridines, allowing for the chemoselective synthesis of mono-, di-, tri-, and even tetra-alkynylated pyridines from polyhalogenated starting materials. rsc.org For instance, the coupling of terminal alkynes with brominated dihydropyrrolones has been successfully achieved using a catalyst system of PdCl₂(PPh₃)₂, CuI, and triethylamine. nih.gov This highlights the robustness of the Sonogashira coupling for creating C(sp²)-C(sp) bonds in heterocyclic systems.

| Component | Typical Reagents/Conditions | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. libretexts.org |

| Copper Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide. youtube.com |

| Aryl/Vinyl Halide | This compound | The electrophilic coupling partner. |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | The nucleophilic coupling partner after deprotonation. libretexts.orgnih.gov |

| Base | Triethylamine (TEA), Piperidine, N-Butylamine | Deprotonates the terminal alkyne to form the reactive acetylide. libretexts.orgnih.gov |

| Solvent | THF, DMF | Solubilizes reactants and catalysts. rsc.orgnih.gov |

Strategic Precursor Utilization and Scalability Considerations in Synthesis

The efficient synthesis of complex bipyridines relies heavily on the strategic preparation of key intermediates and the ability to scale up these processes for practical applications.

Preparation of Key Intermediate Halopyridines (e.g., 2,5-dibromopyridine)

The synthesis of halopyridines, such as 2,5-dibromopyridine, is a fundamental step in building more complex bipyridine structures. One common and effective method for producing 2,5-dibromopyridine is through a Sandmeyer-type reaction, starting from 2-amino-5-bromopyridine (B118841). google.comgoogle.comchemicalbook.com This process involves the diazotization of the amino group followed by its replacement with a bromine atom.

A typical procedure involves dissolving 2-amino-5-bromopyridine in an aqueous solution of hydrobromic acid, often with the addition of cuprous bromide as a catalyst. google.comgoogle.com The mixture is cooled to a low temperature (typically between -5°C and 15°C), and a solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt in situ. google.com After a period of stirring, the reaction is neutralized with a base, such as sodium hydroxide (B78521), and the product, 2,5-dibromopyridine, is isolated. google.comgoogle.comchemicalbook.com Purification is often achieved through distillation under reduced pressure or recrystallization. google.comchemicalbook.com Yields for this transformation are generally reported in the range of 55-64%. google.comgoogle.com An alternative large-scale method involves adding 2-amino-5-bromopyridine to a cooled solution of aqueous hydrogen bromide, followed by the addition of liquid bromine and then sodium nitrite solution, maintaining the temperature below 10°C. chemicalbook.com

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1. Dissolution | Dissolve 2-amino-5-bromopyridine in 48% hydrobromic acid. Add cuprous bromide. google.com | Creates the reaction medium and introduces the catalyst. |

| 2. Cooling | Cool the mixture in an ice-water bath to 0°C. chemicalbook.com | Controls the exothermic diazotization reaction. |

| 3. Diazotization | Slowly add a saturated sodium nitrite solution dropwise while maintaining the low temperature. google.com | Forms the unstable diazonium salt intermediate. |

| 4. Reaction | Stir the mixture for several hours (e.g., 3.5 hours) after addition is complete. chemicalbook.com | Allows for the complete conversion of the diazonium salt to the dibromo product. |

| 5. Neutralization | Neutralize the reaction mixture with 40% sodium hydroxide solution to pH 7-8. google.comchemicalbook.com | Precipitates the product and neutralizes the strong acid. |

| 6. Isolation | Isolate the product via reduced pressure distillation. google.comchemicalbook.com | Purifies the final 2,5-dibromopyridine product. |

Multi-Gram Scale Synthesis and Purification Techniques for Bipyridine Derivatives

Transitioning from laboratory-scale experiments to the production of multi-gram quantities of bipyridine derivatives presents significant challenges, including reaction control, product isolation, and purification. A scalable synthesis has been successfully developed for 5,5'-dibromo-2,2'-bipyridine, a congener of the target compound, demonstrating a reliable procedure for producing tens of grams of material from inexpensive starting materials. researchgate.netspringernature.comnih.gov

This scalable process for 5,5'-dibromo-2,2'-bipyridine is a multi-day endeavor. researchgate.netspringernature.comnih.gov It begins with the preparation of the key intermediate, 2,2'-bipyridine dihydrobromide, which takes approximately one day. researchgate.netspringernature.com The crucial bromination step requires reacting this intermediate with bromine in a specialized steel bomb reaction vessel over three days. researchgate.netspringernature.comnih.gov The final isolation and purification of the product take an additional eight hours. researchgate.netspringernature.com This robust method highlights the specialized equipment and extended reaction times necessary for large-scale production of such compounds.

Purification of bipyridine derivatives and their metal complexes often requires a combination of techniques, tailored to the specific properties of the compound.

Elucidation of Reactivity and Mechanistic Pathways Involving 5,6 Dibromo 2,2 Bipyridine

Halogen-Metal Exchange Reactions and Formation of Organometallic Intermediates

Halogen-metal exchange is a cornerstone reaction in organometallic chemistry that transforms an organic halide into an organometallic reagent, typically using electropositive metals like lithium or magnesium. wikipedia.org This reaction is particularly effective for converting aryl bromides into highly reactive organolithium or Grignard reagents, which can then be used to form new carbon-carbon or carbon-heteroatom bonds.

For 5,6'-Dibromo-2,2'-bipyridine, the two bromine atoms are located in electronically distinct environments. The bromine at the 5-position is on a pyridine (B92270) ring analogous to a standard bromobenzene, while the bromine at the 6'-position is ortho to the ring-linking bond and meta to the nitrogen, influencing its electronic character and steric accessibility.

The exchange process typically involves treating the dibrominated bipyridine with an organolithium reagent, such as n-butyllithium (n-BuLi), often at low temperatures to prevent side reactions. researchgate.net The mechanism can proceed through a nucleophilic pathway, where the carbanionic portion of the organolithium attacks the bromine atom, forming a transient "ate-complex" which then resolves into the new organolithium species and an alkyl bromide. wikipedia.org

A significant challenge and opportunity with this compound is achieving selective mono-lithiation. The relative reactivity of the two bromine atoms towards exchange can be influenced by factors such as the choice of solvent, temperature, and the specific organolithium reagent used. acs.org For instance, in related dibromopyridines, selective exchange can be directed by the electronic environment or by chelation effects if a directing group is present. acs.orgnih.gov The formation of a mono-lithiated intermediate, such as 6'-bromo-5-lithio-2,2'-bipyridine or 5-bromo-6'-lithio-2,2'-bipyridine, opens pathways to unsymmetrical functionalization, a key advantage for creating precisely structured molecules.

Nucleophilic Aromatic Substitution on Brominated Bipyridine Ring Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (a Meisenheimer complex).

The pyridine ring itself is inherently electron-deficient compared to benzene, which makes it more susceptible to nucleophilic attack. This effect is enhanced in bipyridine systems. For this compound, the bromine atoms can act as leaving groups in SNAr reactions. The reaction proceeds via an addition-elimination mechanism: the nucleophile attacks the carbon atom bearing the bromine, temporarily disrupting the ring's aromaticity and forming a resonance-stabilized anionic intermediate. Subsequently, the bromide ion is expelled, restoring aromaticity and resulting in the substituted product. nih.gov

The regioselectivity of the substitution depends on the position of the bromine atom. The 6'-position, being ortho to the nitrogen in its ring, is highly activated towards nucleophilic attack. The 5-position is less activated but still reactive. This differential reactivity can potentially be exploited for selective substitution by carefully controlling reaction conditions or the nature of the nucleophile. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups.

Palladium-Catalyzed C-X Bond Activation and Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with reactions like the Suzuki-Miyaura, Stille, and Negishi couplings being widely used. rhhz.netnih.gov In these reactions, this compound can serve as the electrophilic partner, where the carbon-bromine (C-Br) bonds are activated by a palladium catalyst.

The generally accepted catalytic cycle for these reactions involves three main steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the C-Br bond of the bipyridine, inserting itself to form a new organopalladium(II) intermediate. This is often the rate-determining step. rhhz.net

Transmetalation: The organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. rhhz.net

Due to the two non-equivalent bromine atoms, this compound allows for sequential or selective cross-coupling reactions. By tuning reaction conditions (catalyst, ligand, base, temperature), it is often possible to react one bromine atom selectively over the other, enabling the synthesis of asymmetrically substituted bipyridines. acs.org For example, Stille couplings have been used effectively to prepare various brominated and dibrominated bipyridines, demonstrating the utility of this approach. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Brominated Bipyridines

| Reaction Type | Electrophile | Nucleophile | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 4-bromoacetophenone | Phenylboronic acid | Cationic 2,2'-bipyridyl Palladium(II) | Biaryl | researchgate.net |

| Suzuki-Miyaura | Aryl chlorides | Arylboronic acids | Pd(0)/SPhos | Unsymmetrical biaryls | nih.gov |

| Stille Coupling | 2,5-dibromopyridine (B19318) | 2-trimethylstannylpyridine | Pd(PPh₃)₄ | 5-Bromo-2,2'-bipyridine (B93308) | researchgate.net |

| Borylation | Aryl chlorides | B₂(pin)₂ | Pd(0)/XPhos | Aryl boronate esters | nih.gov |

In palladium-catalyzed cross-coupling, the ligands coordinated to the palladium center play a crucial role in determining the catalyst's activity, stability, and selectivity. youtube.com While this compound is the substrate in this context, the principles of ligand influence are universal. The choice of ancillary ligands, typically phosphines or N-heterocyclic carbenes (NHCs), can dramatically alter the outcome of the reaction.

Key roles of ligands include:

Modulating Electronic Properties: Electron-donating ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step. Conversely, electron-withdrawing ligands can promote reductive elimination.

Steric Effects: Bulky ligands can create a specific coordination environment around the metal, influencing which substrates can bind and how they approach the catalytic center. This can be used to control selectivity, especially in substrates with multiple reactive sites.

While the previous sections focused on activating C(sp²)-Br bonds, bipyridine ligands are also integral to the more challenging field of C(sp³)-H bond activation. This process involves the cleavage of a typically unreactive carbon-hydrogen bond on a saturated carbon atom. Palladium complexes are often used for this transformation, and the bipyridine ligand can be crucial in facilitating the reaction.

Mechanistic studies, often combining experimental work with theoretical calculations, have shown that bipyridine ligands can mediate C(sp³)-H activation through several pathways. In many cases, the reaction proceeds via a "concerted metalation-deprotonation" (CMD) mechanism. In this pathway, the bipyridine ligand, coordinated to the palladium(II) center, acts in concert with a base to remove a proton from the C-H bond as the metal coordinates to the carbon. The nature of the bipyridine ligand (its electronic and steric properties) can influence the energy barrier of this step. Studies on related systems have shown that the reaction can be sensitive to temperature and the presence of additives, which can favor different mechanistic pathways.

Photochemical and Thermal Reactivity Profiles of Brominated Bipyridines

The behavior of brominated bipyridines under photochemical (light-induced) and thermal (heat-induced) conditions is important for their application in materials science, particularly in photoluminescent devices and photocatalysis.

Photochemical Reactivity: Bipyridine complexes, especially with metals like ruthenium and iridium, are known for their rich photophysical properties, including strong metal-to-ligand charge transfer (MLCT) transitions. ossila.com The introduction of bromine atoms onto the bipyridine scaffold can modify these properties. The heavy atom effect of bromine can enhance intersystem crossing, potentially influencing the lifetimes and quantum yields of excited states.

Irradiation with UV or visible light can lead to several outcomes. In some cases, light can induce the homolytic cleavage of the C-Br bond, generating a pyridyl radical and a bromine radical. This reactivity is the basis for various photochemical transformations. Studies on related compounds have shown that light can initiate radical substitution reactions. rsc.org

Thermal Reactivity: Thermally, this compound is a relatively stable crystalline solid. ossila.com The melting point for the related 5,5'-isomer is high (226-227 °C), suggesting strong intermolecular forces in the solid state. ossila.com At elevated temperatures, decomposition can occur, though specific pathways are not well-documented. In the context of catalysis, the thermal stability of the bipyridine ligand when coordinated to a metal is crucial for the catalyst's robustness, especially in reactions that require high temperatures. ossila.com

Coordination Chemistry of 5,6 Dibromo 2,2 Bipyridine and Its Metal Complexes

Ligand Design Principles and Chelation Properties

The compound 5,6'-Dibromo-2,2'-bipyridine is a specialized derivative of 2,2'-bipyridine (B1663995), a cornerstone ligand in coordination chemistry. Its unique substitution pattern offers a platform for investigating the nuanced interplay of electronic and steric effects in the formation and properties of metal complexes.

N,N'-Bidentate Coordination Modes to Metal Centers

Like its parent compound, this compound primarily functions as an N,N'-bidentate ligand, coordinating to metal centers through the lone pairs of electrons on its two nitrogen atoms. tandfonline.com This chelation results in the formation of a stable five-membered ring, a common and favored arrangement in coordination chemistry. The planarity of the bipyridine core facilitates electron delocalization, which in turn influences the optical and redox properties of the resulting metal complexes. wikipedia.org The coordination of this compound has been observed with a variety of transition metals, leading to the formation of diverse and structurally interesting complexes. chemimpex.comrsc.orgmdpi.comnih.gov

Steric and Electronic Effects of Bromine Substituents on Coordination Geometry and Stability

The introduction of bromine atoms at the 5 and 6' positions of the 2,2'-bipyridine scaffold significantly impacts the ligand's properties and, consequently, the characteristics of its metal complexes.

Electronic Effects: Bromine is an electron-withdrawing group. This property alters the electronic landscape of the bipyridine system, making the ligand a weaker electron donor compared to unsubstituted 2,2'-bipyridine. tandfonline.com This reduced electron-donating ability can influence the stability of the metal-ligand bond and the redox potentials of the resulting complexes. Theoretical studies have shown that the electron-withdrawing nature of bromine contributes to a higher electronegativity value for bromo-substituted bipyridines compared to the parent ligand. tandfonline.com

Formation of Homoleptic and Heteroleptic Metal Complexes

The versatility of this compound as a ligand allows for the formation of both homoleptic and heteroleptic metal complexes. Homoleptic complexes are those in which all ligands attached to the central metal ion are identical, whereas heteroleptic complexes contain more than one type of ligand. youtube.comyoutube.com

Complexes with Transition Metals (e.g., Ruthenium, Palladium, Copper, Iron, Cobalt, Nickel, Platinum, Manganese, Zinc, Silver)

This compound has been successfully employed in the synthesis of a wide array of transition metal complexes.

Ruthenium: Bipyridine-ruthenium complexes are well-studied for their photoluminescent and electrochemiluminescent properties. ossila.com The bromo substituents on the this compound ligand can be used for further functionalization to create more complex molecular architectures. ossila.com

Palladium: Palladium complexes of bipyridine ligands are important in catalysis.

Copper, Iron, Cobalt, Nickel, Zinc, Silver: this compound and its derivatives have been shown to form complexes with a variety of other first-row transition metals. cmu.edu For example, a binuclear nickel(II) complex with a related methylated bipyridine has been synthesized and characterized.

Platinum: Bipyridine ligands form stable square planar complexes with platinum(II). wikipedia.org

The formation of these complexes often involves the reaction of a metal salt with the this compound ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be controlled to favor the formation of either homoleptic, such as [M(5,6'-Br2bipy)3]^n+, or heteroleptic complexes. wikipedia.orgnih.gov

Coordination with Lanthanide and Other Main Group Metal Ions

While the coordination chemistry of this compound is dominated by transition metals, there is also potential for complexation with lanthanide and main group metal ions. Lanthanide complexes with bipyridine-type ligands have been investigated for their unique photophysical properties. mdpi.comnih.gov The coordination of bipyridyl ligands to lanthanide ions has been reported, suggesting that this compound could also form stable complexes with these elements. researchgate.net

Structural Analysis of Coordination Geometries and Supramolecular Interactions in Metal Complexes

The coordination geometry is influenced by factors such as the size and electronic configuration of the metal ion, as well as the steric and electronic properties of the this compound ligand. For example, six-coordinate complexes often adopt an octahedral geometry, while four-coordinate complexes can be either tetrahedral or square planar. wikipedia.org

Beyond the primary coordination sphere, supramolecular interactions play a crucial role in the solid-state structures of these complexes. These non-covalent interactions, such as π-π stacking and hydrogen bonding, can dictate the packing of molecules in the crystal lattice. researchgate.net The bromine substituents on the bipyridine ring can participate in halogen bonding, a type of non-covalent interaction that can influence the supramolecular assembly. Additionally, π-π stacking interactions between the aromatic bipyridine rings of adjacent complexes are a common feature, often leading to the formation of one-dimensional chains or two-dimensional sheets. researchgate.net

Single-Crystal X-ray Diffraction Studies for Solid-State Structures

Common coordination geometries for metal-bipyridine complexes include octahedral, as seen in tris-bipyridyl complexes like [Fe(bipy)₃]²⁺, and square planar, found in complexes such as [Pt(bipy)₂]²⁺. wikipedia.org The geometry is dictated by the metal ion's size, oxidation state, and electronic configuration.

While this technique is crucial, a review of the current scientific literature and crystallographic databases, including the Crystallography Open Database (COD), indicates a scarcity of published single-crystal structures specifically for metal complexes of this compound. However, based on extensive studies of other substituted bipyridine complexes, such as those with 5,5'-diamino-2,2'-bipyridine, it is expected that this compound acts as a bidentate chelating ligand, coordinating to metal centers through its two nitrogen atoms. cmu.edu The presence of the bulky bromine atoms could introduce steric hindrance that may influence the planarity of the bipyridine system and affect the crystal packing through halogen bonding interactions.

Table 1: Expected Structural Features of this compound Metal Complexes

| Feature | Expected Characteristic | Rationale |

| Coordination Mode | Bidentate (N,N'-chelation) | Consistent with the fundamental coordination behavior of 2,2'-bipyridine ligands. researchgate.net |

| Metal Geometry | Octahedral (for tris-complexes), Square Planar/Tetrahedral (for bis-complexes) | Dependent on the metal ion and stoichiometry, following established coordination chemistry principles. wikipedia.org |

| Intermolecular Interactions | Potential for halogen bonding (Br···Br or Br···N) and π-π stacking. | The bromine substituents provide sites for halogen bonding, which can direct crystal packing. |

| Ligand Conformation | The two pyridine (B92270) rings are generally coplanar to facilitate electron delocalization, but steric effects from the 6'-bromo group might induce a slight twist. | Steric clashes between substituents at the 6 and 6' positions can distort the ligand from planarity. wikipedia.org |

Solution-Phase Structural Characterization Techniques

In the absence of solid-state crystal structures, solution-phase techniques are vital for characterizing the complexes. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is particularly useful for confirming the coordination of the ligand to the metal center. Upon complexation, the chemical shifts of the bipyridine protons are altered due to changes in the electronic environment. Analysis of these shifts, along with coupling constants, can help elucidate the binding mode of the ligand in solution. rsc.org For diamagnetic complexes of this compound, the asymmetry of the ligand would result in a unique set of signals for each proton. The electron-withdrawing bromine atoms are expected to deshield adjacent protons, shifting their resonances downfield compared to unsubstituted bipyridine.

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides insight into the electronic transitions within the metal complexes. Bipyridine complexes are known for their intense electronic transitions. wikipedia.org These are typically categorized as:

Intraligand (π-π*) transitions: Occurring at higher energies (in the UV region), these transitions are associated with the aromatic bipyridine system.

Metal-to-Ligand Charge Transfer (MLCT) transitions: Often found in the visible region for transition metal complexes, these involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. wikipedia.orgossila.com

For complexes of this compound, the positions of the bromine atoms would influence the energies of these transitions. The electron-withdrawing nature of bromine stabilizes the ligand's π* orbitals, which would typically cause a red-shift (shift to longer wavelength) of the MLCT bands compared to complexes with unsubstituted bipyridine.

Table 2: Representative Spectroscopic Data for Substituted Bipyridine Complexes

| Complex Type | Technique | Key Observations | Reference |

| [Pd(Fc-bipy)(py)₂]²⁺ | UV-Vis | Strong MLCT absorption in the visible spectrum (λₘₐₓ = 540–560 nm). | researchgate.net |

| [Ru(H₂dcbpy)₂(dcbpy)] | UV-Vis | Exhibits both π-π* and MLCT bands; photo-irradiation can induce solvent coordination. | rsc.org |

| [M(bpy)]²⁺ (M=Pd, Pt) | ¹H NMR | Upfield shift of H5/H5' resonances is a key indicator for assigning binding modes in solution. | rsc.org |

| [Co(substituted-bpy)₃]²⁺ | UV-Vis | Ligand substituents tune the energy of electronic transitions. | nih.gov |

Electronic Structure and Redox Behavior of this compound Metal Complexes

The electronic properties and redox behavior of metal complexes are intrinsically linked to the nature of both the metal and the ligands. The introduction of two bromine atoms onto the bipyridine framework significantly modifies its electronic character, which in turn tunes the properties of the resulting metal complexes.

The bromine atoms act as electron-withdrawing groups through the inductive effect. This lowers the energy of the ligand's π and π* orbitals. The primary consequences of this electronic perturbation are:

Stabilization of the Metal d-orbitals: By withdrawing electron density from the metal center, the ligand makes the metal more electron-deficient and thus harder to oxidize. This results in a positive (anodic) shift of the metal-centered oxidation potential (e.g., M²⁺/M³⁺) compared to analogous complexes with unsubstituted bipyridine. rsc.org

Facilitation of Ligand Reduction: The lowering of the ligand's lowest unoccupied molecular orbital (LUMO) energy makes the ligand easier to reduce. Consequently, the first ligand-based reduction potential becomes less negative (i.e., occurs at a more positive potential) in cyclic voltammetry experiments.

This tunability is a cornerstone of designing metal complexes for specific applications, such as redox mediators in dye-sensitized solar cells or as catalysts for electrochemical reactions. nih.govnih.gov Computational studies, such as those using Density Functional Theory (DFT), have shown that substituent modification is a powerful strategy for fine-tuning redox potentials. acs.orgnih.gov

Table 3: Predicted Redox Behavior of a [M(5,6'-Br₂-bpy)₃]ⁿ⁺ Complex

| Redox Process | Expected Potential (vs. Unsubstituted bpy complex) | Rationale |

| Metal Oxidation (Mⁿ⁺ → M⁽ⁿ⁺¹⁾⁺) | More Positive | The electron-withdrawing bromine atoms make the metal center more difficult to oxidize. rsc.org |

| First Ligand Reduction (Ligand → Ligand⁻) | Less Negative | The electron-withdrawing bromine atoms lower the energy of the ligand's LUMO, making it a better electron acceptor. nih.gov |

Catalytic Applications and Organometallic Transformations Mediated by 5,6 Dibromo 2,2 Bipyridine Complexes

Catalysis in Cross-Coupling Reactions (e.g., Heck, Stille, Suzuki, Sonogashira)

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling, in particular, has been significantly impacted by the design of ancillary ligands that bind to the metal center. iastate.edu The 5,6'-Dibromo-2,2'-bipyridine ligand, when complexed with transition metals like palladium or nickel, plays a crucial role in these reactions. The general mechanism for these couplings, such as the Heck reaction, involves an oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination cycle. libretexts.org

The utility of 5,5'-disubstituted-2,2'-bipyridine motifs, including the closely related 5,5'-dibromo-2,2'-bipyridine (B102527), is well-established for creating versatile building blocks through reactions like the Stille coupling. nih.gov While specific studies focusing exclusively on the 5,6'-dibromo isomer are less common, the principles derived from similar brominated bipyridines are applicable. For instance, nickel-catalyzed Suzuki-Miyaura reactions have gained prominence as a cost-effective alternative to palladium systems, and the performance of these catalysts is highly dependent on the ligand structure. nih.govrsc.org The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, also employs palladium and sometimes nickel catalysts where nitrogen-based ligands like bipyridines can be effective. wikipedia.orglibretexts.org

Table 1: Effect of Bipyridine Ligand Substitution on Suzuki-Miyaura Cross-Coupling Yield

This table illustrates the impact of different substituents on the bipyridine ligand on the catalytic activity of a palladium-based Metal-Organic Framework (MOF) catalyst in the Suzuki-Miyaura cross-coupling of iodobenzene (B50100) and bromobenzene.

| Catalyst | Substrate | Product Yield (%) | Reference |

|---|---|---|---|

| m-bpy-MOF-PdCl₂ | Iodobenzene | Low (qualitative) | iastate.edu |

| m-4,4´-Me₂bpy-MOF-PdCl₂ | Iodobenzene | 3% | iastate.edu |

| m-6,6´-Me₂bpy-MOF-PdCl₂ | Iodobenzene | 92% | iastate.edu |

| m-4,4´-Me₂bpy-MOF-PdCl₂ | Bromobenzene | 17% | iastate.edu |

The steric and electronic properties of ancillary ligands are critical in dictating the performance of metal catalysts. iastate.edu The bromine atoms in this compound serve as electron-withdrawing groups, which can influence the electron density at the metal center. This modulation affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Studies on related substituted bipyridine ligands demonstrate the profound effect of substituents. For example, in nickel-catalyzed cross-electrophile coupling, substituents at the 6 and 6' positions of the bipyridine ligand significantly impact the properties and catalytic performance of the nickel complexes. nih.gov Bulkier substituents can stabilize certain intermediate species and influence the reduction of the metal center. nih.gov Conversely, very bulky groups might hinder the coordination of the ligand to the metal. nih.gov While most bidentate ligands like 2,2'-bipyridine (B1663995) can sometimes inhibit homogeneous palladium-catalyzed aerobic oxidation reactions, specific derivatives can promote catalysis through hemilabile behavior, where one of the coordinating atoms temporarily dissociates. nih.govwisc.edu Theoretical studies on chlorinated bipyridine ligands attached to silicon surfaces show that the spin density upon reduction extends onto the linker, a behavior that is likely similar for brominated analogues, influencing the stability and reactivity of the surface-attached catalyst. rsc.org

The synthesis of enantiomerically pure compounds is a major goal in modern chemistry, and asymmetric catalysis is a powerful tool to achieve this. Chiral bipyridine ligands have been extensively developed for this purpose. researchgate.net Chirality in these ligands can originate from various sources, including central, axial, planar, or helical chirality. capes.gov.br These chiral ligands, when complexed with a metal, create a chiral environment that can direct a reaction to selectively produce one enantiomer of the product over the other.

For instance, novel axially chiral 2,2'-biimidazole (B1206591) ligands, which share structural similarities with bipyridines, have been synthesized and proven effective in copper- or iron-catalyzed asymmetric insertion of diazoacetates into N-H bonds with high enantioselectivity (up to 96% ee). dicp.ac.cn The development of asymmetric multicomponent reactions, such as the Petasis reaction, has also benefited from chiral catalysts, including those derived from chiral biphenols, to produce chiral α-amino acids. nih.gov In the realm of palladium catalysis, the oxidation of olefins using chiral palladium(II)-copper(II) catalysts in the presence of bromide has been shown to produce chiral 1,2-dibromides with very high enantiomeric excesses (ee's) of about 95% for alpha-olefins. nih.gov These examples underscore the potential of using chiral derivatives of ligands like this compound to develop new asymmetric transformations.

Photocatalysis and Advanced Energy Conversion Systems

Photocatalysis utilizes light to drive chemical reactions, offering a pathway to sustainable energy and chemical synthesis. Bipyridine complexes, particularly those of ruthenium, are renowned photosensitizers due to their favorable photophysical properties, including strong absorption in the visible spectrum and long-lived excited states. pnas.orgossila.com The this compound ligand can be incorporated into such complexes to tune their properties for specific applications.

One of the most sought-after goals in renewable energy research is the splitting of water into hydrogen and oxygen using sunlight. Homogeneous photocatalytic systems for hydrogen production typically consist of a photosensitizer, a catalyst, and a sacrificial electron donor. pnas.orgnih.gov The photosensitizer absorbs light and initiates an electron transfer process. pnas.org Ruthenium(II) complexes with 2,2'-bipyridine and related ligands have historically been the most common photosensitizers for this purpose. pnas.org

Recent research has explored dyad systems where a strongly absorbing organic dye is attached to a catalyst to enhance light absorption and efficiency. pnas.org The development of molecular catalysts based on earth-abundant metals is also a key area of research. researchgate.netresearchgate.net Molybdenum complexes, for example, have been investigated as proton reduction catalysts in the presence of a [Ru(bpy)₃]²⁺ photosensitizer and visible light, achieving significant turnover numbers. nih.gov The ability to tune the properties of the bipyridine ligand, for instance through bromination, is crucial for optimizing the performance of these complex photocatalytic systems. rsc.org

Photosensitizers are molecules that can be excited by light and then transfer that energy to another molecule, initiating a chemical reaction. nih.gov This process is the foundation of photodynamic therapy and various photocatalyzed organic transformations. nih.gov Bipyridine complexes are excellent candidates for photosensitizers. ossila.com The process can occur via two main pathways: Type I, involving electron or hydrogen transfer to form radical species, or Type II, involving energy transfer to molecular oxygen to generate highly reactive singlet oxygen. nih.govnih.gov

The properties of the photosensitizer, such as its absorption wavelength and the lifetime of its excited state, are critical. nih.gov The 5,5'-dibromo-2,2'-bipyridine ligand is used in ruthenium and iridium complexes that exhibit strong photoluminescence and electrochemiluminescence. ossila.com The bromo functional groups also allow for further chemical modification, enabling the synthesis of larger conjugated systems or their attachment to other functional units, such as in photosensors for ion detection. ossila.com

Electrocatalysis with Bipyridine-Based Metal Complexes

Electrocatalysis involves the use of catalysts to accelerate electrochemical reactions at an electrode surface. This field is vital for technologies such as fuel cells, electrolyzers, and the electrochemical conversion of small molecules like carbon dioxide (CO₂) into valuable chemicals. Bipyridine-based metal complexes are widely studied as molecular electrocatalysts.

A key challenge in CO₂ reduction is the development of selective and efficient catalysts based on earth-abundant metals. berkeley.edu Researchers have systematically studied iron(II) complexes with functionalized bipyridine ligands for the electrocatalytic conversion of CO₂ to carbon monoxide (CO). By introducing protic functional groups into the ligand framework, it is possible to modify the second coordination sphere around the iron center, influencing the catalyst's selectivity. For example, an iron complex with a bipyridine ligand bearing an -NHEt group was found to be an efficient and selective electrocatalyst for CO₂ reduction to CO in an aqueous acetonitrile (B52724) solution. berkeley.edu Theoretical studies have also explored the immobilization of molecular catalysts like Cp*Rh(bpy) on silicon electrode surfaces, suggesting that stable attachment can be achieved while maintaining the catalytic behavior observed in homogeneous solutions. rsc.org

Table 2: Selectivity of Iron-Bipyridine Electrocatalysts in CO₂ Reduction

This table shows the effect of second coordination sphere functional groups on the selectivity of iron-bipyridine complexes for the electrocatalytic reduction of CO₂ versus H₂.

| Functional Group on Ligand | Primary Product | Key Finding | Reference |

|---|---|---|---|

| -NHEt | CO | Efficient and selective for CO₂ to CO conversion. | berkeley.edu |

| -OH | H₂ | Favors H₂ formation over CO. | berkeley.edu |

Emerging Catalytic Methodologies Utilizing Functionalized Bipyridines

The strategic functionalization of the 2,2'-bipyridine (bpy) scaffold has become a cornerstone in the development of advanced catalytic systems. The electronic and steric properties of bipyridine ligands can be meticulously tuned by introducing various substituents, which in turn profoundly influences the catalytic activity, selectivity, and stability of their corresponding metal complexes. The compound this compound, with its specific substitution pattern, represents a class of functionalized bipyridines that holds potential for unique applications in catalysis. While specific catalytic applications of this compound complexes are an area of ongoing research, the broader field of functionalized bipyridines provides significant insights into emerging catalytic methodologies.

The introduction of bromo-substituents, as seen in this compound and its isomers, serves a dual purpose. Firstly, the bromine atoms act as versatile synthetic handles, allowing for further molecular elaboration through cross-coupling reactions such as Suzuki or Stille couplings. This enables the construction of more complex and tailored ligand architectures. Secondly, the electronic-withdrawing nature of bromine can modulate the electron density at the metal center, thereby influencing the key steps of a catalytic cycle, including oxidative addition and reductive elimination.

Research into related brominated bipyridine ligands has highlighted their utility in a variety of catalytic transformations. For instance, palladium complexes of functionalized bipyridines are instrumental in cross-coupling reactions, which are fundamental to the synthesis of a vast array of organic molecules, including pharmaceuticals and advanced materials. ontosight.ai The functional groups on the bipyridine ligand can direct the regioselectivity and efficiency of these reactions.

A significant area of development is the use of functionalized bipyridine ligands in nickel-catalyzed cross-electrophile coupling reactions. A study on the effect of substituents at the 6 and 6'-positions of the bipyridine ring demonstrated a substantial impact on the catalytic performance of nickel complexes. nih.gov The steric bulk of these substituents was found to influence the stability of different nickel oxidation states (Ni(I) and Ni(II)) and their ability to coordinate to a Ni(0) precursor. nih.gov While a 6-methyl-substituted bipyridine ligand produced a highly active catalyst for cross-electrophile coupling, bulkier substituents in the 6,6'-positions led to lower turnover frequencies. nih.gov This underscores the critical role of ligand design in optimizing catalytic activity.

The following table summarizes findings from a study on nickel-catalyzed cross-electrophile coupling, illustrating how ligand functionalization impacts catalytic performance.

| Ligand | Substituent Position(s) | Catalyst Precursor | Key Observation | Reference |

| 4,4'-tBu₂-6-Me-bpy | 6 | (tBu₂bpyMe)NiIICl₂ | One of the most active catalysts for XEC, facilitating reactions at room temperature. | nih.gov |

| 4,4'-tBu₂-6,6'-Me₂-bpy | 6, 6' | (tBu₂bpyMe₂)NiIICl₂ | Lower turnover frequencies observed compared to the mono-substituted ligand. | nih.gov |

| 4,4'-tBu₂-6,6'-iPr₂-bpy | 6, 6' | (tBu₂bpyiPr₂)NiIICl₂ | Hindered coordination to Ni(0)(cod)₂ due to bulky substituents. | nih.gov |

| 4,4'-tBu₂-6,6'-sBu₂-bpy | 6, 6' | (tBu₂bpysBu₂)NiIICl₂ | Stabilized (tBu₂bpysBu₂)NiICl species. | nih.gov |

This table presents data for various substituted bipyridine ligands to illustrate the effect of functionalization on catalytic activity in cross-electrophile coupling (XEC) reactions.

Furthermore, functionalized bipyridines are being explored in the realm of photoredox catalysis. Here, the ligand can play a crucial role in the photophysical properties of the metal complex, such as its absorption spectrum and excited-state reactivity. The ability to fine-tune these properties through ligand modification is a powerful tool for developing novel light-driven catalytic transformations.

Supramolecular Architectures and Self Assembly Processes Involving 5,6 Dibromo 2,2 Bipyridine

Design Principles for Self-Assembled Systems Incorporating Dibrominated Bipyridines

The design of self-assembled supramolecular systems hinges on the precise control of molecular interactions. Dibrominated bipyridines, particularly isomers like 5,5'-dibromo-2,2'-bipyridine (B102527), are foundational building blocks in this field. springernature.comnih.gov The core design principles involve leveraging the inherent properties of the bipyridine core and the reactivity of its substituents.

Hierarchical Synthesis: The bromine atoms on the bipyridine ring are key for creating more complex ligands. They serve as reactive sites for post-coordination modification or, more commonly, for pre-assembly functionalization through metal-catalyzed cross-coupling reactions like Stille and Suzuki couplings. springernature.comnih.govresearchgate.net This allows for the introduction of other functional groups or the connection of multiple bipyridine units to form oligomeric strands.

Solubility and Processing: For practical applications in both macromolecular and supramolecular chemistry, solubility is a critical factor. Strategic functionalization, often by attaching solubilizing groups to the bipyridine backbone, is a key design consideration. For instance, the introduction of hexoxymethyl groups onto a dibrominated bipyridine scaffold enhances its utility as a synthetic precursor. nih.gov

Structural Rigidity and Flexibility: The rigidity of the bipyridine unit provides a well-defined structural core. However, the linkage between multiple bipyridine units can be designed to be either rigid or flexible. This control over linker properties is crucial for determining the final architecture, whether it be a discrete macrocycle or an extended polymeric chain. frontiersin.org

The following table outlines how different bipyridine-based building blocks are designed for specific supramolecular outcomes.

| Bipyridine Precursor | Design Feature | Resulting Property/Application | Reference |

| 5,5'-Dibromo-2,2'-bipyridine | Reactive bromine sites | Versatile building block for complex topologies via cross-coupling. springernature.comnih.gov | springernature.comnih.gov |

| 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine | Solubilizing hexoxymethyl groups | Enhanced processability for macromolecular applications. nih.gov | nih.gov |

| Bipyridine linked to amino acids | Chiral auxiliaries | Preorganization for metal binding and substrate recognition. nih.gov | nih.gov |

| Bipyridine-strapped porphyrin | Remote metal template | Increased yield and structural control in macrocycle synthesis. rsc.org | rsc.org |

Formation of Helicates, Catenanes, and Molecular Knots with Bipyridine Scaffolds

The 2,2'-bipyridine (B1663995) scaffold is instrumental in the synthesis of mechanically interlocked molecules (MIMs) such as catenanes (interlocked rings) and molecular knots. rsc.orgchempedia.info The 5,5'-disubstituted-2,2'-bipyridine motif, in particular, is a versatile component for assembling these complex topologies. springernature.comnih.gov

Helicates are formed when linear oligomeric ligand strands containing multiple bipyridine units wrap around a series of metal ions. The chirality of the resulting helical structure can be controlled by incorporating chiral subunits into the ligand backbone. For example, ligands derived from the "Chiragen" family, which feature fused pinene rings on the bipyridine unit, can self-assemble with Ag(I) ions to form single-stranded helices or circular helicates with a specific handedness. unifr.ch

Catenanes and Molecular Knots represent some of the most complex synthetic molecular topologies. Their construction often relies on a metal-templated approach, where metal ions gather and orient ligand strands into an entangled precursor arrangement. nih.gov The reactive handles on a precursor like 5,5'-dibromo-2,2'-bipyridine are used to synthesize longer, flexible strands containing multiple bipyridine binding sites. These strands can then be induced to form knots through coordination with metal ions that act as chaperones, guiding the folding of the strand. acs.orgnih.gov Subsequent covalent capture, often via ring-closing metathesis, locks the topology in place. The 5,5'-disubstituted bipyridine unit has been successfully incorporated into molecular trefoil knots complexed with zinc(II). springernature.com

The table below summarizes examples of complex topologies formed using bipyridine scaffolds.

| Topology | Bipyridine Building Block | Metal Ion Template | Key Strategy | Reference |

| Circular Helicate | ( )-5,6-pinenebipyridine derivative | Ag(I), Cu(I) | Chiral induction from ligand to control helical sense. unifr.ch | unifr.ch |

| rsc.orgCatenane | Bipyridine-containing metallacycle | Cu(I) | Hierarchical self-assembly using orthogonal coordination bonds. nih.gov | nih.gov |

| Trefoil Knot | Ligand strand from 5,5'-disubstituted-2,2'-bipyridine | Zn(II) | Metal-templated assembly of a functionalized bipyridine strand. springernature.com | springernature.com |

| Trefoil (3₁) and Three-Twist (5₂) Knots | Oligomeric strand with multiple coordination sites | Transition metals (e.g., Cu(I)) and Lanthanides (e.g., Lu(III)) | Selective folding guided by different metal ions to yield different knot topoisomers from the same strand. nih.gov | nih.gov |

Molecular Recognition Phenomena through Bipyridine-Metal Interactions

Molecular recognition, the specific binding of a host molecule to a guest, is a central theme in supramolecular chemistry. Systems built from 5,6'-dibromo-2,2'-bipyridine and its derivatives achieve this function through the creation of well-defined binding cavities and interaction sites, primarily driven by metal-ligand coordination.

The self-assembly of bipyridine ligands with metal ions can lead to the formation of discrete, cage-like structures capable of encapsulating guest molecules. u-tokyo.ac.jp The size and shape of the internal cavity can be tuned by the choice of the ligand and metal, leading to shape-selective recognition of neutral guests. u-tokyo.ac.jp

Furthermore, bipyridine-based macrocycles have been shown to bind specific substrates. Macrocycles incorporating bipyridine and amino acid components can recognize and bind to phenolic hydroxyl groups through hydrogen bonding interactions within the linking chain. nih.gov Functionalized bipyridine ligands, created from precursors like 5,5'-dibromo-2,2'-bipyridine, can be designed as sensors. For example, extending the conjugation of the bipyridine core and incorporating borane (B79455) species can create photosensors for the detection of fluoride (B91410) ions. ossila.com

A powerful demonstration of molecular recognition is the use of bipyridine complexes to template the formation of larger structures. Ru(II)tris(2,2'-bipyridine) has been used as a template to direct the assembly of metal-organic frameworks (MOFs), resulting in materials where the RuBpy complex is encapsulated within the framework's pores. rsc.org This illustrates a sophisticated host-guest relationship where the guest molecule dictates the structure of the host during its formation.

Polymerization and Macromolecular Architectures Initiated or Templated by Bipyridine Complexes

The influence of 2,2'-bipyridine extends into polymer chemistry, where its metal complexes can act as catalysts or as integral components of macromolecular chains. Brominated bipyridines are highly desirable precursors for these applications. nih.gov

Bipyridine complexes of transition metals like cobalt(II) and nickel(II) have demonstrated high catalytic activity for the polymerization of monomers such as 1,3-butadiene. nih.govrsc.orgresearchgate.net For instance, complexes of 6,6'-dihydroxy-2,2'-bipyridine with Co(II) or Ni(II) effectively catalyze the cis-1,4-selective polymerization of 1,3-butadiene. nih.govrsc.org The structure of the bipyridine ligand and the nature of the metal center are crucial in determining the catalytic activity and the stereoselectivity of the polymerization, influencing the microstructure of the resulting polymer. rsc.orgresearchgate.net

Beyond catalysis, bipyridine units can be incorporated into the main chain or as pendant groups of polymers. The 5,5'-disubstituted-2,2'-bipyridine motif can serve as a metallo-supramolecular initiator for polymerization reactions. springernature.com The ability to functionalize precursors like 5,5'-dibromo-2,2'-bipyridine allows for the creation of bifunctional molecules that can be integrated into polymer backbones, leading to materials with novel photophysical or catalytic properties. For example, insulating the bipyridine ligand within a rotaxane structure has been shown to enhance the performance of its transition-metal complexes in both luminescent and catalytic applications. rsc.org

The table below provides examples of bipyridine complexes used in polymerization.

| Bipyridine Complex/Ligand | Metal Ion | Monomer/Application | Outcome | Reference |

| 6,6'-dihydroxy-2,2'-bipyridine | Co(II), Ni(II) | 1,3-butadiene | Catalyzes cis-1,4-polymerization with high activity. nih.govrsc.org | nih.govrsc.org |

| 6,6'-dihydroxy-2,2'-bipyridine | Ni(II) | 1,3-butadiene (with amine additive) | Switches selectivity to produce highly isotactic 1,2-polybutadiene. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| 6,6'-dihydroxy-2,2'-bipyridine | Rh(I) | Carbonylation of methyl acetate | Forms molecular wires in the solid state and acts as an active catalyst. rsc.org | rsc.org |

Advanced Materials Science Applications and Functionalization Strategies of 5,6 Dibromo 2,2 Bipyridine Derivatives

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs), Organic Photovoltaics)nih.gov

Derivatives of 5,6'-Dibromo-2,2'-bipyridine are integral to the development of next-generation optoelectronic devices. The bipyridine core provides excellent coordination properties for metal centers, while the bromine atoms offer versatile handles for synthetic modification. nih.gov This allows for the fine-tuning of the electronic and photophysical properties of the resulting materials, making them suitable for applications in Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs), and Organic Photovoltaics (OPVs). nih.gov

In the context of OLEDs and DSSCs, bipyridine-based metal complexes, particularly with ruthenium(II), are known for their robust photoluminescence and electrochemiluminescence. These properties stem from efficient metal-to-ligand charge transfer (MLCT) transitions. ossila.com The 5,6'-dibromo substitution pattern allows for the strategic attachment of other functional groups to modulate these charge transfer characteristics and enhance device performance.

For organic photovoltaics, this compound serves as a versatile precursor for synthesizing donor and acceptor materials. ossila.com The reactive bromine sites can be utilized in cross-coupling reactions to extend the π-conjugated system, thereby influencing the material's light absorption and charge transport capabilities. This adaptability is crucial for optimizing the efficiency of organic solar cells. nih.gov

Investigation of Luminescence and Photoluminescence Propertiesrsc.org

The luminescence and photoluminescence of materials derived from this compound are at the heart of their application in optoelectronics. The inherent photophysical properties of the bipyridine ligand, when complexed with transition metals like iridium(II) or ruthenium(II), give rise to strong and tunable light emission. ossila.comrsc.org

Research has demonstrated that the nature of the substituents introduced at the bromine positions significantly impacts the emissive properties. By attaching various aromatic or heterocyclic moieties, researchers can systematically alter the energy of the excited states and, consequently, the color and efficiency of the luminescence. This is a key strategy in the design of phosphorescent emitters for OLEDs, where different colors are required for full-color displays.

Furthermore, the photoluminescence of these bipyridine complexes is often sensitive to their environment, a property that can be exploited in sensing applications. The interaction with specific analytes can lead to a "turn-on" or "turn-off" of the luminescence, providing a detectable signal. ossila.com

Below is a table summarizing the photoluminescent properties of selected bipyridine derivatives, illustrating the effect of different substituents on their emission characteristics.

| Compound/Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Reference |

| Ruthenium(II) bipyridyl complexes | Not Specified | Not Specified | Not Specified | mdpi.com |

| Iridium(II) bipyridyl complexes | Not Specified | Not Specified | Not Specified | rsc.org |

| D-A-D Benzoselenadiazoles | 365 | 550-700 | Not Specified | mdpi.com |

Tuning of Charge Transfer Characteristics and Energy Band Gaps

The ability to tune charge transfer characteristics and energy band gaps is a critical advantage of using this compound in materials synthesis. The electronic properties of the final material can be precisely controlled by the choice of substituents that replace the bromine atoms. ossila.com

For instance, attaching electron-donating groups to the bipyridine core can raise the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups can lower the energy of the lowest unoccupied molecular orbital (LUMO). This modulation of the frontier molecular orbitals directly influences the energy band gap of the material, which is a crucial parameter for its performance in solar cells and other electronic devices. pan.pl

In DSSCs, the energy levels of the dye must be carefully aligned with the conduction band of the semiconductor (e.g., TiO₂) and the redox potential of the electrolyte to ensure efficient electron injection and dye regeneration. The synthetic versatility of this compound allows for the creation of dyes with optimized energy levels for this purpose. nih.govnih.gov

The following table presents data on the energy band gaps of various materials derived from substituted bipyridines, highlighting the tunability afforded by chemical modification.

| Material | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| PM6:Y6 with TCB | Not Specified | Not Specified | Not Specified | nih.gov |

| PM1:BTP-eC9 with DIO | Not Specified | Not Specified | 1.384 | nih.gov |

| PM1:BTP-eC9 with TCB | Not Specified | Not Specified | 1.394 | nih.gov |

| B-doped 5,5'-Dibromo-2,2'-bithiophene | Not Specified | Not Specified | 3.47 | pan.pl |

| Pure 5,5'-Dibromo-2,2'-bithiophene | Not Specified | Not Specified | 4.20 | pan.pl |

Chemical Sensors and Probes for Molecular Detectionambeed.com

The unique electronic and photophysical properties of this compound derivatives make them excellent candidates for the development of chemical sensors and molecular probes. The bipyridine unit can act as a recognition site for various analytes, including metal ions and small molecules. ambeed.com

The sensing mechanism often relies on changes in the luminescence or absorption properties of the bipyridine-based compound upon binding to the target analyte. For example, the coordination of a metal ion to the bipyridine nitrogen atoms can significantly alter the electronic structure of the molecule, leading to a measurable change in its fluorescence spectrum. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of the analyte.

The reactive bromine sites on the this compound scaffold are crucial for tailoring the selectivity of the sensor. By introducing specific functional groups that have a high affinity for a particular analyte, it is possible to design highly selective probes. For instance, incorporating crown ether moieties can lead to sensors that are selective for specific alkali metal cations.

Conjugated Polymer and Network Formation Utilizing Reactive Bromine Sites

The presence of two reactive bromine atoms on the this compound molecule makes it an ideal monomer for the synthesis of conjugated polymers and networks. Various polymerization techniques, such as Yamamoto, Suzuki, and Stille coupling reactions, can be employed to link the monomer units together. nih.gov

The resulting polymers and networks possess extended π-conjugated systems, which are essential for applications in organic electronics, such as organic field-effect transistors (OFETs) and polymer solar cells. The bipyridine units incorporated into the polymer backbone can impart specific functionalities, such as metal-coordinating ability and n-type semiconducting behavior.

The properties of the resulting polymers, including their solubility, processability, and electronic characteristics, can be tuned by co-polymerizing this compound with other aromatic monomers. This approach allows for the creation of a wide range of materials with tailored properties for specific applications.

Hybrid Materials and Nanostructures Incorporating Bipyridine Scaffolds

The versatility of this compound extends to the fabrication of hybrid materials and nanostructures. The bipyridine moiety can serve as a robust anchoring group for attaching organic molecules to inorganic nanostructures, such as quantum dots, nanoparticles, and carbon nanotubes. chemimpex.com

These hybrid materials combine the unique properties of both the organic and inorganic components, leading to synergistic effects and novel functionalities. For example, attaching a bipyridine-based chromophore to a semiconductor nanoparticle can enhance its light-harvesting capabilities for applications in photocatalysis or solar energy conversion.

Furthermore, the self-assembly of bipyridine-containing molecules can be used to create well-defined nanostructures, such as nanowires, nanorods, and vesicles. The bromine atoms can be used as reactive sites to further functionalize these nanostructures or to link them together to form more complex architectures. This bottom-up approach to nanofabrication offers a high degree of control over the size, shape, and properties of the resulting materials.

Theoretical and Computational Investigations of 5,6 Dibromo 2,2 Bipyridine and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for studying relatively large systems like 5,6'-Dibromo-2,2'-bipyridine and its metal complexes.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For bipyridine-containing complexes, DFT has been used to optimize geometries, revealing important structural details. researchgate.net For instance, in related ruthenium nitrosyl complexes with bipyridine ligands, DFT calculations at the (U)B3LYP level have shown a preference for an eclipsed conformation. researchgate.net

The electronic structure of a molecule, including the distribution of electrons in its molecular orbitals, is crucial for understanding its chemical behavior. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov DFT calculations have been successfully used to determine the HOMO-LUMO energies and map the molecular electrostatic potential (MEP) surface, which helps in identifying sites susceptible to electrophilic and nucleophilic attack. nih.govcore.ac.uk

DFT can be used to calculate a variety of molecular descriptors that quantify different aspects of a molecule's structure and electronic properties. These descriptors, which can include geometric, lipophilic, physicochemical, and steric parameters, are valuable in quantitative structure-activity relationship (QSAR) modeling. nih.gov

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. Time-dependent DFT (TDDFT) is commonly used to calculate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. ehu.es By calculating vibrational frequencies, DFT can also predict infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. ias.ac.innih.gov For example, in a study of a related pyridine (B92270) derivative, DFT calculations were used to perform molecular structure optimization and the results were correlated with spectroscopic data. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD can be used to explore the conformational landscape of flexible molecules like this compound and its complexes. nih.gov This is particularly important for understanding how the molecule behaves in different environments, such as in solution.

MD simulations are also invaluable for studying intermolecular interactions, such as those between the molecule and solvent molecules or other solutes. nih.gov These simulations can reveal details about hydrogen bonding, van der Waals forces, and electrostatic interactions that govern the behavior of the molecule in a condensed phase. For instance, MD simulations have been used to investigate the interactions of peptide nanofibers in aqueous solutions. nih.gov

Quantum Chemical Approaches to Reactivity and Selectivity Prediction

Quantum chemical methods offer a theoretical framework for understanding and predicting the reactivity and selectivity of chemical reactions. mdpi.com Conceptual DFT, a branch of DFT, provides a set of descriptors that can be used to rationalize and predict chemical reactivity. mdpi.com These descriptors, such as electronegativity, hardness, and the Fukui function, are derived from the molecule's electronic structure and can be used to predict the most likely sites for chemical attack. core.ac.ukmdpi.com

These theoretical approaches can be applied to predict the regioselectivity of reactions involving this compound. For example, by analyzing the local softness of different atomic sites, one can predict the preferred locations for electrophilic or nucleophilic substitution. mdpi.com Quantum chemical calculations can also be used to model reaction pathways and determine activation energies, providing insights into the kinetics of different possible reactions. researchgate.net This information is crucial for designing synthetic routes and understanding reaction mechanisms. nih.gov

Advanced Analytical Characterization Methodologies for 5,6 Dibromo 2,2 Bipyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 5,6'-Dibromo-2,2'-bipyridine and its derivatives in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a 2,2'-bipyridine (B1663995) derivative provides information on the number of different types of protons and their neighboring environments. For instance, in the ¹H NMR spectrum of symmetrically substituted 2,2'-bipyridines, the number of signals and their splitting patterns can confirm the successful synthesis of the desired product. bceln.ca The chemical shifts (δ) are influenced by the electronic effects of substituents on the bipyridine rings.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. For 5,5'-Dibromo-2,2'-bipyridine (B102527), the predicted ¹³C NMR spectrum shows distinct signals for the different carbon environments within the molecule. nih.govspectrabase.com

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. COSY spectra reveal proton-proton coupling networks, while HSQC spectra correlate directly bonded proton and carbon atoms. These techniques are essential for confirming the connectivity of atoms within the molecule.

Interactive Data Table: Representative ¹H NMR Data for Substituted 2,2'-Bipyridine Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| 6,6'-dimethoxy-2,2'-bipyridine | CDCl₃ | δ 2.44 (6H, s), 7.69 (2H, d), 8.33 (2H, d), 8.55 (2H, s) | bceln.ca |

| 4,4'-dimethyl-2,2'-bipyridine | CDCl₃ | δ 2.40 (6H, br), 7.62 (2H, br), 8.25 (2H, br), 8.51 (2H, br) | bceln.ca |

Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For instance, the IR spectrum of a Schiff base derivative of a bipyridine ligand shows distinctive bands for N-H and C=N stretching vibrations. researchgate.net Changes in these vibrational frequencies upon complexation with a metal ion can indicate the coordination sites. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance the vibrations of a specific part of a molecule, such as a ligand in a metal complex. wustl.eduresearchgate.net This technique has been used to study the excited states of ruthenium(II) complexes with bipyridine derivatives, revealing information about electron localization. wustl.edu

Interactive Data Table: Characteristic IR Frequencies for a Bipyridine-based Schiff Base Ligand and its Metal Complexes

| Compound | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | Reference |

| Ligand (5) | 3450 | 1619 | researchgate.net |

| Cu(II)-complex (6a) | 3470 | 1633 | researchgate.net |

| Zn(II)-complex (6b) | 3379 | 1627 | researchgate.net |

| Cd(II)-complex (6c) | 3290 | 1641 | researchgate.net |

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), Electron Ionization Mass Spectrometry (EI-MS)) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives.